![molecular formula C16H26N4O2 B15298883 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has a molecular formula of C16H26N4O2 and a molecular weight of 306.4. This compound is particularly noted for its role in scientific research, especially in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide typically involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine with hexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanoic acid, while reduction may produce N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamine .
Wissenschaftliche Forschungsanwendungen
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-proliferative effects.
Vergleich Mit ähnlichen Verbindungen
N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide can be compared with other similar compounds, such as:
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]butanamide
- N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]pentanamide
These compounds share a similar pyrimidine core structure but differ in the length of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
Eigenschaften
Molekularformel |
C16H26N4O2 |
|---|---|
Molekulargewicht |
306.40 g/mol |
IUPAC-Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)hexanamide |
InChI |
InChI=1S/C16H26N4O2/c1-4-5-6-7-14(21)19-15-12(2)17-16(18-13(15)3)20-8-10-22-11-9-20/h4-11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
CUYIVYGWYZOZCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


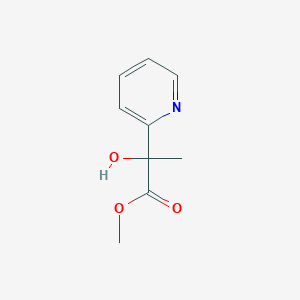

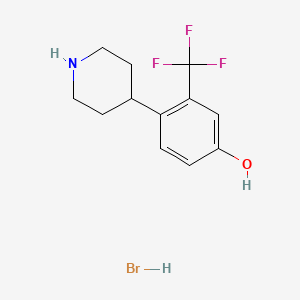
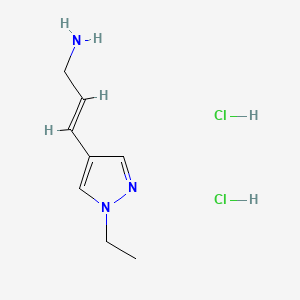

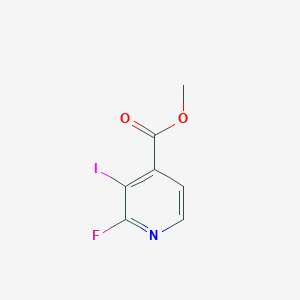
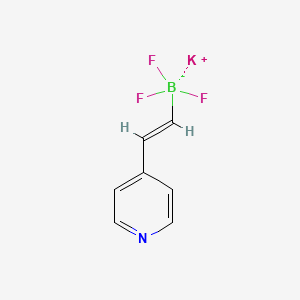
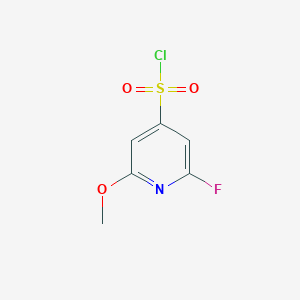
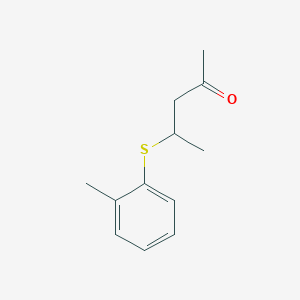
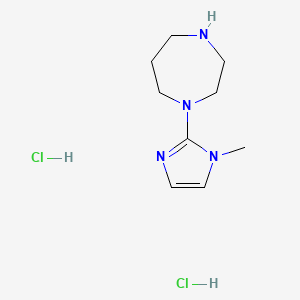
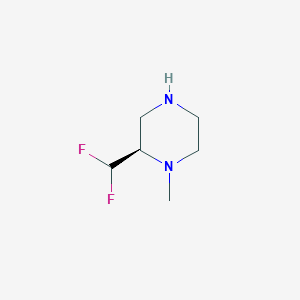
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)

